molecular formula C19H15N5O2 B2399996 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1319206-45-5

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2399996
CAS RN: 1319206-45-5
M. Wt: 345.362
InChI Key: ZEDUPEVCRVRQMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical, economical, and scalable process for the synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, has been analyzed . The molecular formula is C13H15N3O2 and the molecular weight is 245.28 g/mol .


Chemical Reactions Analysis

The synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, involves several chemical reactions . The process starts with the low-cost industrial byproduct phthalhydrazide and constructs the phthalazinone moiety, which is then used to access the key intermediate by the Negishi coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, have been analyzed . The molecular weight is 245.28 g/mol, it has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Anticancer Properties

Design of Isocorydine Derivatives

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDUPEVCRVRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

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